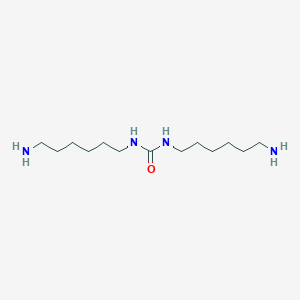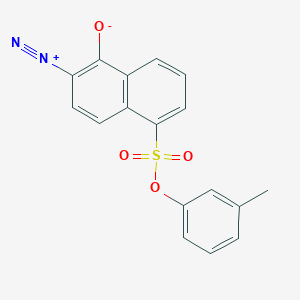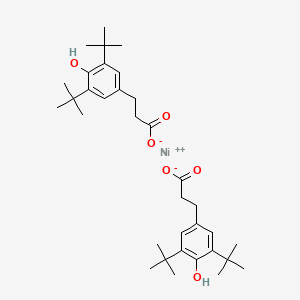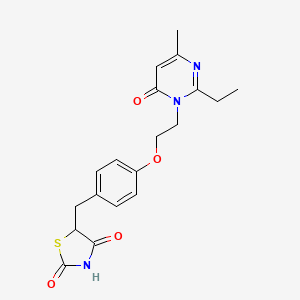
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- is a compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their significant role in medicinal chemistry, particularly in the treatment of type 2 diabetes. This compound, like other thiazolidinediones, exhibits a unique structure that allows it to interact with specific biological targets, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- typically involves the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione with substituted primary aromatic amines in the presence of potassium carbonate and acetonitrile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Potassium carbonate (K2CO3) in acetonitrile under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- involves its interaction with PPAR-γ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
Compared to other thiazolidinediones, 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- exhibits unique structural features that may enhance its binding affinity and selectivity for PPAR-γ. This uniqueness potentially translates to improved therapeutic efficacy and reduced side effects.
Properties
CAS No. |
199113-95-6 |
|---|---|
Molecular Formula |
C19H21N3O4S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-[[4-[2-(2-ethyl-4-methyl-6-oxopyrimidin-1-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-3-16-20-12(2)10-17(23)22(16)8-9-26-14-6-4-13(5-7-14)11-15-18(24)21-19(25)27-15/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,21,24,25) |
InChI Key |
NRFACSVINOXODO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=O)N1CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
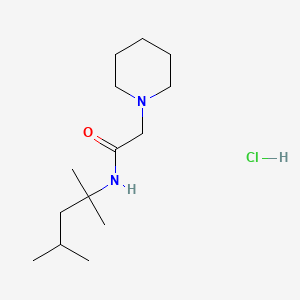
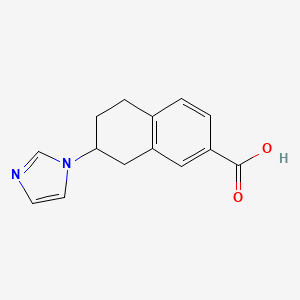
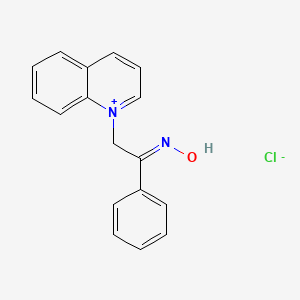
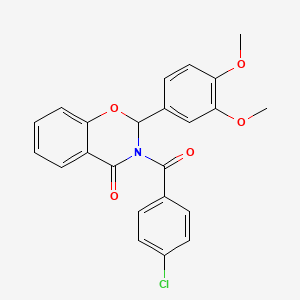

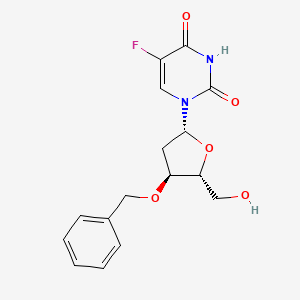
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)


